molecular formula C18H13ClFN3O2 B2947134 2-chloro-6-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide CAS No. 941946-09-4

2-chloro-6-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide

Cat. No.: B2947134
CAS No.: 941946-09-4
M. Wt: 357.77
InChI Key: GCBPGMMNYNRLOT-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is a high-purity chemical reagent intended for research and development applications. Compounds within the benzamide chemical class and those containing the 6-methoxypyridazine moiety are of significant interest in medicinal chemistry for the synthesis and discovery of new bioactive molecules . For instance, research into similar structures has demonstrated potential as non-peptide, orally active antagonists for specific receptors, highlighting the value of this chemical scaffold in designing novel small-molecule therapeutics . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic procedures in humans or animals. Researchers should handle this material according to laboratory safety guidelines and consult the specific material safety data sheet (MSDS) before use.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13ClFN3O2/c1-25-16-9-8-15(22-23-16)11-4-2-5-12(10-11)21-18(24)17-13(19)6-3-7-14(17)20/h2-10H,1H3,(H,21,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCBPGMMNYNRLOT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=C(C=CC=C3Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13ClFN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-6-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can tolerate various functional groups, making it suitable for synthesizing complex molecules like this benzamide derivative.

Industrial Production Methods

Industrial production of this compound may involve optimizing the Suzuki–Miyaura coupling reaction for large-scale synthesis. This includes selecting appropriate solvents, catalysts, and reaction conditions to maximize yield and minimize by-products. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-chloro-6-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide can undergo various chemical reactions, including:

    Substitution Reactions: The chloro and fluoro groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.

    Coupling Reactions: As mentioned earlier, Suzuki–Miyaura coupling is a key reaction for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Essential for Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Various agents can be used depending on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzamides, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

2-chloro-6-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-6-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

6-Chloro-N-(2-Methoxyphenyl)Pyridazin-3-Amine ()

This compound lacks the benzamide linkage but retains the pyridazine core with chloro and methoxy substituents.

2-Chloro-6-Fluoro-N-(2-(3-(4-Methoxyphenyl)-6-Oxopyridazin-1(6H)-yl)Ethyl)Benzamide ()

  • Structural Differences: Incorporates a pyridazinone (6-oxo group) instead of methoxypyridazine.
  • Molecular Weight : 401.8 g/mol (vs. ~381.8 g/mol for the target compound).

Kinase Inhibitors with Benzamide-Pyridazine Hybrids

Ponatinib (Iclusig®) (–9)

Ponatinib, a kinase inhibitor, shares a benzamide-linked pyridazine derivative but includes an imidazo[1,2-b]pyridazine core and trifluoromethyl group. Key comparisons:

Parameter Target Compound Ponatinib
Molecular Weight ~381.8 g/mol 569.02 g/mol
Key Substituents 6-Methoxypyridazin-3-yl Imidazo[1,2-b]pyridazin-3-ylethynyl
Biological Target Undisclosed (inferred kinase) Broad-spectrum kinase inhibitor
Solubility Moderate (methoxy enhances) Lower (bulky substituents)

The imidazo[1,2-b]pyridazine in ponatinib enhances π-π stacking in kinase ATP-binding pockets, while the target compound’s simpler pyridazine may limit potency but improve metabolic stability .

Sulfonyl and Benzoxazepine Derivatives

2-Chloro-6-Fluoro-N-[4-(3-Trifluoromethylphenyl)Sulfonyl-Benzoxazepin-7-yl]Benzamide () diverges significantly:

  • Core Structure : Benzoxazepine ring with sulfonyl group vs. pyridazine.

Biological Activity

2-Chloro-6-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide is a compound of interest due to its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores its biological activity, structure-activity relationships, and relevant research findings.

Chemical Structure

The chemical structure of this compound can be represented as follows:

C16H15ClFN3O\text{C}_{16}\text{H}_{15}\text{ClF}\text{N}_3\text{O}

Biological Activity Overview

The compound has been studied for its activity against various biological targets, including serine/threonine protein kinases and potential antitumor effects. Its derivatives have shown promise in inhibiting cancer cell proliferation and exhibiting selective toxicity towards cancerous cells.

The compound primarily acts by inhibiting specific protein kinases involved in cell signaling pathways that regulate cell growth and survival. The presence of the methoxypyridazine moiety enhances its binding affinity to these targets, leading to increased cytotoxicity against cancer cells.

Structure-Activity Relationship (SAR)

Research indicates that modifications to the benzamide structure significantly influence biological activity. For instance, the introduction of electron-withdrawing groups (like chlorine and fluorine) on the aromatic rings enhances potency. A study on N-phenylbenzamide derivatives demonstrated that compounds with specific substitutions exhibited improved antischistosomal activity, which may be applicable to the target compound as well .

Substituent Biological Activity Comments
2-ChloroModerateEnhances potency through electron withdrawal
6-FluoroHighIncreases binding affinity to target proteins
MethoxypyridazineSignificantContributes to selectivity against cancer cells

Case Studies

  • Antitumor Activity : In vitro studies have shown that this compound effectively inhibits the growth of various cancer cell lines, with IC50 values in the micromolar range. The compound demonstrated a selectivity index indicating lower toxicity to normal cells compared to cancer cells .
  • Antischistosomal Effects : Similar compounds have been reported to exhibit rapid schistosomicidal activity. For example, derivatives with similar structural features were found to compromise adult worm integrity within one hour of exposure, suggesting a potential for further development in treating schistosomiasis .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2-chloro-6-fluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzamide, and how do reaction conditions influence yield?

  • Methodology : The compound can be synthesized via a multi-step coupling strategy. For example, the pyridazine core (e.g., 6-methoxypyridazin-3-amine) is first functionalized, followed by Buchwald–Hartwig amination or Suzuki coupling to attach the substituted benzamide moiety. Key parameters include temperature control (80–120°C), catalyst selection (e.g., Pd(PPh₃)₄), and solvent polarity (DMF or THF). Yield optimization often requires iterative adjustment of equivalents and reaction time .
  • Structural Validation : Post-synthesis, purity is confirmed via HPLC (>95%), and structural integrity is verified using 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How is the crystal structure of this compound determined, and what software is recommended for refinement?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Crystals are grown via slow evaporation in polar aprotic solvents (e.g., DMSO/EtOH). Data collection at 173–295 K with Mo-Kα radiation (λ = 0.71073 Å) provides high-resolution datasets. SHELX software (e.g., SHELXL-2018) is widely used for refinement, achieving R factors <0.05 for high-quality structures .
  • Key Metrics :

ParameterTypical Range
R factor0.039–0.050
wR factor0.110–0.132
Data-to-Parameter Ratio15:1–17:1

Advanced Research Questions

Q. How do structural modifications (e.g., halogen substitution) impact biological activity, and what computational tools predict binding affinity?

  • Methodology : Substituent effects are studied via structure-activity relationship (SAR) assays. For example, replacing the 6-fluoro group with chloro or trifluoromethyl alters hydrophobicity and steric bulk, impacting kinase inhibition (e.g., LCK or EGFR). Docking studies using AutoDock Vina or Schrödinger Suite correlate substituent position with binding energy (ΔG). Comparative IC₅₀ data for analogs:

Analog StructureIC₅₀ (nM)Target
4-Methyl-3-(pyrimidin-4-yl)benzamide3.5–25.0LCK
Trifluoromethyl-substituted benzamide0.27–0.3EGFR
  • Contradiction Analysis : Discrepancies in IC₅₀ values (e.g., 3.5 vs. 25.0 nM) may arise from assay conditions (e.g., ATP concentration, cell line variability). Normalizing data to positive controls (e.g., staurosporine) improves reproducibility .

Q. What strategies resolve contradictions in biological assay data for this compound?

  • Methodology : Orthogonal assays (e.g., SPR for binding kinetics vs. cell viability assays) validate target engagement. For instance, conflicting IC₅₀ values in kinase inhibition assays may reflect off-target effects. Counter-screening against a panel of 50+ kinases identifies selectivity .
  • Statistical Tools : Use ANOVA or Grubbs’ test to identify outliers in dose-response curves. Replicate experiments (n ≥ 3) under standardized conditions (e.g., 10% FBS, 37°C) .

Q. How can computational modeling guide the design of derivatives with improved metabolic stability?

  • Methodology : Predict metabolic hotspots using CYP450 docking (e.g., CYP3A4) and metabolite identification via MetaSite. For example, replacing the methoxy group with a fluorine reduces oxidative demethylation. ADMET predictors (e.g., SwissADME) optimize logP (<5) and PSA (<140 Ų) for blood-brain barrier penetration .

Specialized Methodological Considerations

Q. What analytical techniques are critical for characterizing degradation products or impurities?

  • Methodology : LC-MS/MS with Q-TOF detection identifies impurities at ppm levels. For example, hydrolytic degradation under acidic conditions (0.1 M HCl, 40°C) generates 2-chloro-6-fluorobenzoic acid, detected at m/z 173.1 [M-H]⁻. For structural analogs, HRMS with isotopic pattern matching distinguishes regioisomers .

Q. How does crystallographic twinning affect structure determination, and how is it resolved?

  • Methodology : Twinning (e.g., pseudo-merohedral twinning) is detected via PLATON’s TWINCHECK. Refinement in SHELXL using the TWIN/BASF commands resolves overlapping reflections. For severe cases, high-resolution synchrotron data (λ = 0.6889 Å) improves phase accuracy .

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